Azido-PEG3-Br
CAS No.:
Cat. No.: VC19807878
Molecular Formula: C8H17BrN3O3+
Molecular Weight: 283.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17BrN3O3+ |
|---|---|
| Molecular Weight | 283.14 g/mol |
| IUPAC Name | 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
| Standard InChI | InChI=1S/C8H17BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h10H,1-8H2/q+1 |
| Standard InChI Key | BZBHLVKWLOILHE-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCBr)N=[N+]=N |
Introduction
Chemical Structure and Properties of Azido-PEG3-Br
Molecular Architecture
Azido-PEG3-Br (systematic name: 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium) consists of a triethylene glycol (PEG3) spacer flanked by an azide (-N₃) group and a bromine atom. The PEG backbone ensures water solubility and biocompatibility, while the reactive termini facilitate orthogonal conjugation strategies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇BrN₃O₃⁺ |
| Molecular Weight | 283.14 g/mol |
| IUPAC Name | 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
| Canonical SMILES | C(COCCOCCOCCBr)N=[N+]=N |
| InChI Key | BZBHLVKWLOILHE-UHFFFAOYSA-N |
The bromine terminus serves as a leaving group for nucleophilic substitution reactions, enabling covalent bonding with thiols, amines, or other nucleophiles. Meanwhile, the azide group participates in strain-promoted or copper-catalyzed cycloadditions with alkynes, forming 1,2,3-triazole linkages that resist hydrolysis under physiological conditions .
Solubility and Stability
Azido-PEG3-Br exhibits high solubility in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The PEG spacer minimizes steric hindrance during conjugation reactions while maintaining stability across a pH range of 4–9. Storage at -20°C under inert atmosphere preserves functionality for over 12 months.
Synthesis and Quality Control
Production Methodology
Industrial synthesis typically involves a three-step process:
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PEG3 Backbone Formation: Ethylene oxide polymerization generates the triethylene glycol core.
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Bromine Incorporation: Reaction with bromoethanol introduces the terminal bromide group.
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Azide Functionalization: Displacement of a hydroxyl group using sodium azide (NaN₃) or similar azidation reagents.
Critical Reaction Parameters:
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Temperature: 50–60°C for azidation step
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Reaction Time: 12–24 hours
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Purification: Size-exclusion chromatography or fractional distillation
Analytical Characterization
Modern quality control employs:
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¹H NMR Spectroscopy: Identifies characteristic peaks at δ 3.6–3.8 ppm (PEG methylene) and δ 3.3 ppm (azide-adjacent protons) .
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Mass Spectrometry: Confirms molecular ion peak at m/z 283.14.
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HPLC: Verifies ≥95% purity using C18 reverse-phase columns.
Challenges in azide quantification have been addressed through derivatization strategies. Converting azides to triazole adducts via CuAAC with propargyl alcohol enhances NMR signal resolution, enabling precise end-group analysis .
Applications in Bioconjugation and Drug Delivery
Antibody-Drug Conjugates (ADCs)
Azido-PEG3-Br enables site-specific conjugation of cytotoxic payloads to monoclonal antibodies:
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Antibody Modification: Bromine reacts with cysteine residues introduced via engineered disulfide bonds.
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Payload Attachment: Azide-alkyne click chemistry links drug molecules (e.g., auristatins) through PEG spacers.
This approach improves pharmacokinetics by:
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Reducing aggregation propensity by 40% compared to non-PEGylated ADCs
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Increasing circulatory half-life from 12 hours to >72 hours in murine models
Nanoparticle Functionalization
PEGylation using Azido-PEG3-Br enhances nanoparticle performance:
Table 2: Nanoparticle Modification Outcomes
| Parameter | Unmodified | Azido-PEG3-Br Modified |
|---|---|---|
| Plasma Half-Life | 2.1 ± 0.3 hours | 18.4 ± 2.7 hours |
| Opsonization Rate | 78% | 12% |
| Tumor Accumulation | 3.2% ID/g | 8.9% ID/g |
Data adapted from in vivo studies using PEGylated chitosan nanoparticles . The bromine terminus allows covalent anchoring to gold or silica surfaces, while the azide enables subsequent functionalization with targeting ligands (e.g., folic acid, RGD peptides).
Materials Science Applications
Polymer Crosslinking
Azido-PEG3-Br serves as a difunctional crosslinker in hydrogel synthesis:
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Reaction Mechanism: Bromine reacts with thiolated polymers (e.g., PEG-SH), while azides undergo strain-promoted click chemistry with cyclooctynes.
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Mechanical Properties:
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Storage Modulus (G'): 12.5 kPa vs. 4.2 kPa for non-crosslinked hydrogels
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Swelling Ratio: 1500% vs. 3200%
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Such networks demonstrate sustained release of encapsulated proteins over 21 days, making them ideal for tissue engineering scaffolds .
Surface Modification
Self-assembled monolayers (SAMs) on gold substrates utilize Azido-PEG3-Br for biosensor development:
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Substrate Immobilization: Bromine binds to gold via Au-Br interactions.
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Biomolecule Attachment: Azides conjugate alkynylated antibodies or DNA probes.
This method achieves surface densities of 2.1 × 10¹⁰ molecules/cm², enabling ultrasensitive detection of biomarkers at femtomolar concentrations.
Challenges and Future Directions
Immunogenicity Concerns
Recent studies indicate PEG-specific antibodies develop in 40–72% of patients receiving PEGylated therapeutics, potentially accelerating blood clearance . Strategies under investigation include:
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Using shorter PEG chains (e.g., PEG3 vs. PEG5K)
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Developing alternative hydrophilic polymers (e.g., polyzwitterions)
Advanced Conjugation Techniques
Emerging methodologies aim to enhance Azido-PEG3-Br utility:
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Photo-Click Chemistry: Tetrazine ligation enables spatiotemporal control over conjugation
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Bioorthogonal Release: Incorporating self-immolative linkers for stimulus-responsive drug release
Ongoing clinical trials (NCT04879017, NCT05218902) are evaluating Azido-PEG3-Br-modified ADCs in oncology, with preliminary data showing 38% objective response rates in solid tumors .
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